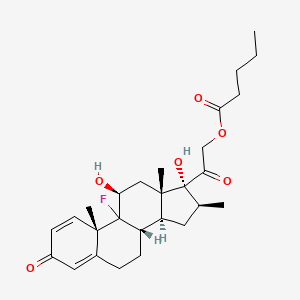

Betamethasone21-Valerate

描述

Contextualization of Synthetic Glucocorticoid Esters in Pharmaceutical Research

Synthetic glucocorticoid esters are pivotal in pharmaceutical research and development due to their enhanced therapeutic properties compared to their parent compounds. The process of esterification, the addition of an ester group, can significantly alter the physicochemical properties of a glucocorticoid, such as its lipophilicity, which in turn influences its absorption, distribution, metabolism, and potency. hmpgloballearningnetwork.commusculoskeletalkey.com This modification is a key strategy in drug design to optimize the delivery and efficacy of corticosteroids for various inflammatory and autoimmune conditions. researchgate.netoup.com The development of these esters has allowed for the creation of a wide array of formulations, from topical creams to injectable solutions, tailored to specific clinical needs. musculoskeletalkey.comyoutube.com

Historical Overview of Betamethasone (B1666872) Ester Development in Academic Research

The journey of betamethasone and its esters in academic research began following the discovery of the anti-inflammatory properties of corticosteroids. researchgate.net Betamethasone itself was first patented in 1958 and received approval for medical use in the United States in 1961. wikipedia.org Subsequent research focused on modifying the betamethasone structure to enhance its activity and reduce potential side effects. This led to the development of various esters, including betamethasone valerate (B167501) and betamethasone dipropionate. hec.gov.pknih.gov Academic studies have extensively investigated the synthesis, stability, and pharmacokinetics of these esters, contributing significantly to their clinical application in treating inflammatory skin conditions and other disorders. hec.gov.pkscience.govnih.gov

Significance of Esterification Position in Steroid Research

The position of esterification on the steroid nucleus is a critical determinant of a glucocorticoid's pharmacological profile. hmpgloballearningnetwork.com Esterification at the C17 and C21 hydroxyl groups can dramatically increase potency. hmpgloballearningnetwork.com Specifically, for betamethasone, the 17-valerate ester is a potent form of the drug. nih.govgeneesmiddeleninformatiebank.nl However, it is known to be susceptible to isomerization, where the valerate group migrates from the C17 to the C21 position, forming betamethasone 21-valerate. maynoothuniversity.ie This isomer, while still active, possesses only a fraction of the potency of the parent 17-valerate compound. maynoothuniversity.ie Research has shown that the elongation of the ester chain at both the C17 and C21 positions can lead to an increase in both receptor binding affinity and lipophilicity. nih.gov However, all 21-esters, including betamethasone 21-valerate, generally exhibit lower binding affinity than the parent alcohol. nih.gov This underscores the critical role of the esterification site in modulating the biological activity of corticosteroids.

Research Gaps and Future Directions in Betamethasone 21-Valerate Studies

Despite decades of research, there remain areas for further investigation regarding Betamethasone 21-Valerate. A significant research gap is the need for a more profound understanding of the factors that influence the isomerization of betamethasone 17-valerate to betamethasone 21-valerate in various pharmaceutical formulations and biological environments. nih.govmaynoothuniversity.ie Future studies could focus on developing more stable formulations that minimize this conversion, thereby ensuring consistent therapeutic efficacy.

Furthermore, exploring the unique pharmacological profile of Betamethasone 21-Valerate as a separate entity could unveil novel therapeutic applications. Research into selective glucocorticoid receptor modulators (SGRMs) aims to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects, and understanding the specific interactions of Betamethasone 21-Valerate with the glucocorticoid receptor could contribute to this field. researchgate.net Additionally, investigating the potential for targeted delivery systems for Betamethasone 21-Valerate to specific tissues could enhance its therapeutic index and minimize systemic exposure. The development of advanced analytical methods for the precise quantification of betamethasone esters and their metabolites in biological samples also remains an important area for future research. science.gov

Chemical and Physical Properties of Betamethasone 21-Valerate

Betamethasone 21-valerate is a white or almost white crystalline powder. geneesmiddeleninformatiebank.nledqm.eu It is practically insoluble in water, freely soluble in acetone (B3395972) and methylene (B1212753) chloride, and soluble in ethanol (B145695). geneesmiddeleninformatiebank.nl

Table 1: Chemical Identification of Betamethasone 21-Valerate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | wikipedia.org |

| CAS Number | 2240-28-0 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₂₇H₃₇FO₆ | scbt.comfda.gov |

| Molecular Weight | 476.58 g/mol | scbt.comfda.gov |

| InChI Key | FEROCCAEIIKMJT-SUYDQAKGSA-N | sigmaaldrich.comfda.gov |

| SMILES | CCCCC(=O)OCC(=O)[C@]1(C@HC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@]3(C@HO)F)O | fda.gov |

Table 2: Physical Properties of Betamethasone 21-Valerate

| Property | Value | Source |

|---|---|---|

| Physical State | Solid, Crystalline Powder | edqm.eu |

| Melting Point | Not available | edqm.eu |

| Boiling Point | Not available | edqm.eu |

| Solubility | Practically insoluble in water; freely soluble in acetone and methylene chloride; soluble in ethanol (96%) | geneesmiddeleninformatiebank.nl |

Structure

3D Structure

属性

分子式 |

C27H37FO6 |

|---|---|

分子量 |

476.6 g/mol |

IUPAC 名称 |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1 |

InChI 键 |

FEROCCAEIIKMJT-YPDDTXEGSA-N |

手性 SMILES |

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

规范 SMILES |

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

产品来源 |

United States |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation, Purity Assessment, and Quantification of Betamethasone 21 Valerate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Betamethasone (B1666872) 21-Valerate, offering robust methods for separation, quantification, and purity assessment. The versatility of HPLC allows for the development of specific methods tailored to various analytical challenges, from separating closely related isomers to quantifying the active ingredient in complex formulations.

Reversed-Phase HPLC for Separation of Betamethasone Valerate (B167501) Isomers and Degradation Products

Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Betamethasone 21-Valerate and its related compounds. This method is particularly effective in separating the active pharmaceutical ingredient (API) from its isomers, such as Betamethasone 17-Valerate, and various degradation products. oup.cominnovareacademics.in The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase, causing less polar compounds to be retained longer on the column.

Stability-indicating RP-HPLC methods have been developed to separate Betamethasone 21-Valerate from its degradation products and other related substances. researchgate.net For instance, a method utilizing a YMC-Pack Pro C18 column (150 mm × 4.6 mm, 3 µm particles) with a gradient elution at a flow rate of 0.7 mL/min has proven effective. oup.com The mobile phase for this separation consisted of a mixture of methanol, phosphoric acid, water, and acetonitrile (B52724) in varying proportions. oup.com UV detection is commonly set at 235 nm or 240 nm for quantifying these compounds. oup.comresearchgate.net

Forced degradation studies are crucial in developing stability-indicating methods. Betamethasone 17-Valerate, a common isomer and impurity, has been shown to degrade to Betamethasone 21-Valerate under thermal stress. innovareacademics.ininnovareacademics.in These studies help in identifying potential degradation products and ensuring the analytical method can effectively separate them from the parent compound. For example, heating a methanolic solution of Betamethasone 17-Valerate at 80°C leads to its conversion to Betamethasone 21-Valerate. innovareacademics.ininnovareacademics.in

The separation of Betamethasone and its esters, including the 21-valerate, from its epimer, dexamethasone (B1670325), and its corresponding esters has been successfully achieved using RP-HPLC. nih.gov Columns such as the Zorbax Eclipse XDB or Luna C8 with a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) and acetonitrile under a step gradient can provide baseline resolution of these closely related steroids. nih.gov

| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| YMC-Pack Pro C18 (150 x 4.6 mm, 3 µm) | Gradient of Methanol, Phosphoric Acid, Water, Acetonitrile | 0.7 mL/min | UV at 235 nm | Separation of Betamethasone-17-Valerate (B13397696) and its impurities, including Betamethasone-21-Valerate | oup.com |

| Zorbax Eclipse XDB or Luna C8 | Step gradient of 0.05 M Ammonium Acetate and Acetonitrile | Not Specified | UV / MS | Differentiation of Betamethasone and Dexamethasone epimers and their esters | nih.gov |

| Zorbax C18 (25 cm x 4.6 mm, 5.0 µm) | Water:Methanol:Acetonitrile:Glacial Acetic Acid (394:50:550:6, v/v/v/v) | Not Specified | UV at 275 nm | Simultaneous determination of Betamethasone Valerate and Clioquinol and their degradation products | innovareacademics.in |

| Altima C18 (250×4.6 mm, 5 μm) | Gradient of Mobile Phase A (Water:THF:Acetonitrile, 90:4:6) and Mobile Phase B (Acetonitrile:THF:Water:Methanol, 74:2:4:20) | 1.0 ml/min | UV at 240 nm | Analysis of Betamethasone Dipropionate and its related substances, including Betamethasone 21-propionate | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm).

A validated UHPLC method has been developed for the determination of Betamethasone Valerate in various topical formulations like creams, gels, and lotions. scribd.comresearchgate.net This method employed response surface methodology to optimize chromatographic conditions, ensuring good linearity, accuracy, and precision with a short run time. scribd.com The use of a diode-array UV detector in UHPLC systems allows for the simultaneous quantitative analysis of Betamethasone 17-Valerate and its degradation product, Betamethasone 21-Valerate. researchgate.net

The efficiency of UHPLC is particularly beneficial for quality control laboratories where high throughput is essential. The shorter analysis times, often less than 2 minutes, significantly increase productivity without compromising the quality of the analytical results. scribd.com

| Parameter | Condition | Reference |

|---|---|---|

| Application | Determination of Betamethasone Valerate in cream, gel, ointment, and lotion | scribd.com |

| Methodology | Response surface methodology for optimization | scribd.com |

| Analysis Time | Less than 2 minutes | scribd.com |

| Validation | Validated according to ICH guidelines for linearity, accuracy, and precision | scribd.com |

Chiral Chromatography for Stereoisomer Analysis

Chirality plays a critical role in the activity and safety of many pharmaceutical compounds. researchgate.net Betamethasone and its epimer, dexamethasone, differ in the spatial arrangement of the methyl group at the C-16 position. While Betamethasone 21-Valerate itself is not chiral at the valerate ester position, the parent molecule, betamethasone, has several chiral centers. Chiral chromatography is essential for separating such stereoisomers.

While direct chiral separation of Betamethasone 21-Valerate is not commonly reported, the separation of its parent epimers, betamethasone and dexamethasone, is a key application. researchgate.netnih.gov One approach involves derivatization with a homochiral reagent, such as N-carbobenzoxy-L-phenylalanine, followed by separation on a non-chiral silica (B1680970) column. nih.gov

More advanced techniques utilize chiral stationary phases (CSPs) for direct enantiomeric and diastereomeric separations. Polysaccharide-based columns, such as those with cellulose (B213188) derivatives, have shown high potential for successful chiral resolution in LC-MS applications. researchgate.net These methods are crucial for ensuring the stereochemical purity of the drug substance.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS or MSn) for Identification and Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of Betamethasone 21-Valerate and its impurities. Tandem mass spectrometry (MS/MS or MSn) provides further structural information through controlled fragmentation of selected ions.

LC-MS and LC-MS/MS for Impurity Profiling and Unknown Degradant Identification

LC-MS and LC-MS/MS are invaluable for impurity profiling, allowing for the detection and identification of known and unknown impurities and degradation products at trace levels. nih.govnih.govresearchgate.net These techniques are highly sensitive and specific, providing molecular weight information and fragmentation patterns that aid in structure elucidation.

In the analysis of Betamethasone 17-Valerate, LC-MSn has been instrumental in identifying an isomeric impurity, dexamethasone 17-valerate. nih.govresearchgate.net By conducting hydrolytic stress studies, the valeryl group was removed, and the resulting betamethasone isomer was identified as dexamethasone by comparing its UV and MSn fragmentation patterns with reference standards. nih.gov This approach, combining forced degradation with advanced MS analysis, is highly effective for elucidating the structure of unknown impurities. nih.govresearchgate.net

Furthermore, LC-MS/MS methods have been developed to differentiate between betamethasone and dexamethasone esters in various pharmaceutical products. nih.gov The use of electrospray ionization (ESI) in positive mode is common for these analyses. nih.govresearchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns generated in MS/MS experiments is crucial for the structural confirmation of Betamethasone 21-Valerate and its related compounds. nih.govrsc.org By comparing the fragmentation patterns of an unknown compound with those of known standards, its identity can be confidently established.

For instance, betamethasone and its esters can be distinguished from their dexamethasone counterparts by the relative abundance of specific fragment ions in their positive electrospray tandem mass spectra. nih.gov The MS2 fingerprint of an impurity can be compared to the fingerprints of reference standards like betamethasone 17-valerate and betamethasone 21-valerate to assign its structure. rsc.org This "molecular fingerprinting" technique is a powerful tool for identifying structurally similar species. rsc.org

In a case study, the MS2 fingerprint of an unknown impurity closely resembled that of betamethasone 17-valerate, leading to its identification as dexamethasone 17-valerate. rsc.org This highlights the power of fragmentation pattern analysis in combination with other analytical data for unambiguous structural elucidation.

| Compound | Molecular Formula | Molecular Weight | Key Analytical Technique | Reference |

|---|---|---|---|---|

| Betamethasone 21-Valerate | C27H37FO6 | 476.58 | LC-MS/MS, Fragmentation Pattern Analysis | nih.govpharmaffiliates.comsigmaaldrich.com |

| Betamethasone | C22H29FO5 | 392.46 | LC-MS/MS, Fragmentation Pattern Analysis | nih.gov |

| Betamethasone 17-Valerate | C27H37FO6 | 476.58 | LC-MS/MS, Forced Degradation Studies | nih.gov |

| Dexamethasone 17-Valerate | C27H37FO6 | 476.58 | LC-MSn, Impurity Profiling | nih.govresearchgate.net |

| Dexamethasone 21-Valerate | C27H37FO6 | 476.58 | LC-MSn, Stress Study Product | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural confirmation of Betamethasone 21-Valerate. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in the initial structural assessment. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, characteristic signals for Betamethasone 21-Valerate can be observed in the ¹H NMR spectrum, including distinct peaks for the vinyl protons and methyl groups. diva-portal.orgchemicalbook.com The chemical shifts of these protons provide valuable structural information. diva-portal.orgchemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon atoms are indicative of their functional groups and hybridization state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in the solid state. This method is crucial for determining the absolute configuration and conformation of Betamethasone 21-Valerate, as well as for studying polymorphism. acs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct an electron density map, from which the positions of the individual atoms can be determined with high accuracy.

Studies have shown that Betamethasone Valerate can exist in different polymorphic forms, each with a unique crystal structure and physicochemical properties. acs.org X-ray powder diffraction (XRPD) is often used in conjunction with other techniques to characterize these different solid-state forms. acs.org The structure elucidation of new steroid compounds has been accomplished through the combined use of X-ray diffraction and NMR studies. researchgate.netresearchgate.netscienceopen.com

Hyphenated Techniques in Betamethasone 21-Valerate Analysis (e.g., GC-MS, CE-MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced selectivity and sensitivity for the analysis of Betamethasone 21-Valerate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like corticosteroids, derivatization is often required to increase their volatility. mdpi.comnih.gov In GC-MS, the sample is first separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. mdpi.comnih.gov The fragmentation patterns of trimethylsilylated glucocorticoids have been studied to identify structural diagnostic ions. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. The separation in CE is based on the differential migration of analytes in an electric field. Coupling CE to MS provides both high separation efficiency and specific detection, making it a powerful tool for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used hyphenated technique for the analysis of a broad range of compounds, including corticosteroids. researchgate.netrsc.org It combines the high separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.netrsc.org LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for the quantification and confirmation of corticosteroids in various matrices. researchgate.netumweltbundesamt.de It has been used to differentiate between isomers of betamethasone and its esters. researchgate.net

Method Validation Protocols for Research-Grade Analytical Assays

The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of results in research and quality control. For research-grade assays of Betamethasone 21-Valerate, method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). innovareacademics.inoup.comnih.gov

The key parameters for method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.combohrium.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. oup.comnih.govbohrium.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.govbohrium.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govbohrium.com It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.govbohrium.com Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govbohrium.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govbohrium.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters for an HPLC Method for Betamethasone Valerate

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Note: These are general criteria and may vary depending on the specific application and regulatory requirements. nih.govbohrium.com

Mechanistic Studies of Ester Isomerization and Degradation Pathways of Betamethasone Valerate Esters

Kinetics and Thermodynamics of Betamethasone (B1666872) 17-Valerate to 21-Valerate Isomerization

The rate of acyl migration from the C17 to the C21 position is highly dependent on the pH of the medium. maynoothuniversity.ienih.gov This transesterification is subject to both specific acid and base catalysis. nih.govresearchgate.net

Acid Catalysis: In acidic conditions (pH 2.5-3.5), the isomerization is catalyzed by H+ ions, leading to an increased rate of degradation. nih.gov

Base Catalysis: The acyl group migration occurs much more readily under basic pH conditions. core.ac.uk Studies have shown a rapid increase in the isomerization rate at pH values above 6.2, with complete isomerization observed after 48 hours at pH 8.2. maynoothuniversity.ie

pH-Rate Profile: The relationship between pH and the degradation rate of betamethasone valerate (B167501) is often represented by a V-shaped curve. nih.gov The maximum stability is generally observed in the pH range of 4 to 5. nih.govresearchgate.net Below this range, acid catalysis predominates, and above it, the rate increases due to base catalysis. maynoothuniversity.ienih.gov For instance, at 10% thermal degradation, the formation of betamethasone-21-valerate increases as the pH rises from 2.5 to 5.5. nih.gov

The following table illustrates the effect of pH on the thermal degradation of Betamethasone 17-Valerate at 40°C, showing the percentage of its degradation products. nih.gov

| pH | Betamethasone-21-valerate (%) | Betamethasone alcohol (%) |

| 2.5 | 8.33 | 0.17 |

| 3.5 | 8.87 | 0.23 |

| 4.5 | 9.15 | 0.55 |

| 5.5 | 9.65 | 0.90 |

| 6.5 | 8.92 | 1.18 |

| 7.5 | 8.11 | 1.39 |

Of the 10% of Betamethasone-17-Valerate (B13397696) that has undergone thermal degradation.

Temperature plays a crucial role in accelerating the isomerization and subsequent hydrolysis of betamethasone 17-valerate. researchgate.netresearchgate.net The degradation process generally follows first-order kinetics. nih.govhec.gov.pk

An increase in temperature leads to a higher rate of degradation. For example, the thermal degradation of betamethasone-17-valerate at 40°C results in the formation of betamethasone-21-valerate and betamethasone alcohol. nih.gov The apparent first-order rate constants for this thermal degradation have been observed to be in the range of 0.399-9.07×10⁻³ h⁻¹. nih.gov It has been noted that the highest amount of drug degradation occurs at 40°C, confirming the sensitivity of betamethasone 17-valerate to heat. researchgate.net

The nature of the solvent system significantly influences the rate of isomerization. nih.gov The polarity of the solvent is a key factor, with degradation generally being faster in organic solvents compared to aqueous buffer solutions or cream and gel formulations. nih.gov

Solvent Polarity: The rate of thermal degradation of betamethasone valerate decreases as the polarity of the solvent increases. nih.gov

Formulation Excipients: In cream formulations, the concentration of emulsifiers, such as macrogolstearylether, can significantly impact the isomerization rate. nih.govmaynoothuniversity.ie Higher concentrations of emulsifier can lead to more rapid solubilization of the betamethasone valerate, thereby increasing its concentration in the aqueous phase where pH-dependent isomerization occurs. maynoothuniversity.ie

Ionic Strength: The rate of degradation has been found to decrease with an increase in the ionic strength of the phosphate (B84403) buffer. nih.govhec.gov.pk This effect is attributed to the deactivation of the thermally excited species involved in the reaction. hec.gov.pk

Hydrolytic Degradation Pathways of the Valerate Ester Group

The hydrolysis of the valerate ester group is a key degradation pathway for betamethasone valerate, occurring subsequent to the initial isomerization. oup.comresearchgate.netnih.gov The process is catalyzed by both acid and base. oup.com

The primary pathway involves the migration of the acyl group from the C17 to the C21 position, forming betamethasone-21-valerate. researchgate.netnih.gov This isomer is then hydrolyzed to the parent compound, betamethasone alcohol. oup.comnih.gov This confirms that betamethasone-21-valerate acts as an intermediate in the degradation process. nih.govsemanticscholar.org The hydrolysis of betamethasone 17-valerate follows a V-shaped curve in relation to pH, indicating specific acid-base catalyzed degradation. nih.gov The degradation of betamethasone-17-valerate leads to the formation of betamethasone alcohol via betamethasone-21-valerate as an intermediate. nih.govsemanticscholar.org

Photolytic Degradation Mechanisms and Products

Betamethasone 17-valerate is known to be highly photolabile and decomposes extensively when exposed to UV light. nih.govnih.gov This photodegradation is influenced by factors such as the solvent's dielectric constant, buffer concentration, and ionic strength. nih.gov The degradation reactions follow first-order kinetics. hec.gov.pknih.gov

Upon exposure to UV radiation (300-400 nm), betamethasone-17-valerate undergoes a rearrangement of its cyclohexadienone moiety through a radical mechanism. nih.gov This leads to the formation of three main photodegradation products: a lumi derivative, a photolumi derivative, and an andro derivative. nih.gov The lumi derivative is typically the major product. nih.gov The rate of photodegradation tends to increase as the dielectric constant of the solvent decreases. nih.gov It has also been observed that the rate of photodegradation is higher in cream formulations compared to gel formulations. researchgate.netnih.gov

The following table shows the product distribution at 50% photodegradation of Betamethasone-17-Valerate in different solvents. nih.gov

| Solvent | Lumi Derivative (%) | Andro Derivative (%) | Photolumi Derivative (%) |

| Acetonitrile (B52724)/Water | 43.2 | 8.3 | 4.2 |

| Acetonitrile | 40.0 | 6.5 | 3.1 |

| Methanol | 36.5 | 4.8 | 2.0 |

Oxidative Degradation Mechanisms of the Steroid Nucleus

While isomerization and hydrolysis are the primary degradation pathways for the ester group, the steroid nucleus itself can undergo oxidative degradation. nih.govhec.gov.pksemanticscholar.org However, studies have shown that betamethasone valerate exhibits relative stability under oxidative stress conditions. oup.com In some studies, the addition of an antioxidant like alpha-tocopherol (B171835) to a cream formulation had no effect on the rate of isomerization, suggesting that oxidative degradation processes may not play a significant role in the degradation of betamethasone valerate in certain hydrophilic formulations. core.ac.uk

Identification and Characterization of Degradation Products and Impurities

The degradation of betamethasone 17-valerate can proceed through several pathways, including thermal degradation and photodegradation, leading to the formation of various degradation products and impurities. The primary degradation process involves the isomerization of the valerate ester from the C17 to the C21 position, a reaction catalyzed by both acids and bases in aqueous environments. nih.govscispace.com This acyl migration is a significant factor in the stability of formulations containing betamethasone 17-valerate, as the resulting betamethasone 21-valerate isomer possesses significantly lower therapeutic potency. nih.govmdpi.com

Thermal Degradation Products:

Under thermal stress, betamethasone 17-valerate primarily degrades into two major products: betamethasone 21-valerate and betamethasone alcohol. nih.govresearchgate.netresearchgate.netnih.govijpsonline.com This degradation pathway has been observed in various media, including aqueous solutions, organic solvents, and topical formulations like creams and gels. nih.govasianindexing.com The formation of betamethasone alcohol occurs subsequently to the isomerization to betamethasone 21-valerate. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a common analytical technique used to detect and quantify these degradation products. nih.govresearchgate.netoup.com In some studies, minor unknown degradation products have also been detected. nih.gov

Photodegradation Products:

Exposure to UV radiation (around 300-400nm) leads to the photodegradation of betamethasone 17-valerate, resulting in different degradation products than those formed through thermal pathways. hec.gov.pk Three major photodegradation products have been identified as lumi, photolumi, and andro derivatives. nih.gov These products are formed through a rearrangement of the cyclohexadienone moiety, likely involving a radical mechanism. nih.gov The detection of these photodegraded products is also typically carried out using HPLC. hec.gov.pk

The following table summarizes the major degradation products of betamethasone 17-valerate identified under different conditions:

| Degradation Condition | Major Degradation Products | Characterization Methods |

| Thermal | Betamethasone 21-valerate, Betamethasone alcohol | HPLC nih.govresearchgate.netoup.com |

| Photochemical (UV) | Lumi, Photolumi, Andro derivatives | HPLC hec.gov.pknih.gov |

It is important to note that some commercially available standards for betamethasone valerate impurities include Betamethasone Valerate Impurity D, Impurity F, Impurity G, and Impurity H. pharmaffiliates.com Betamethasone 21-valerate is also available as a pharmaceutical impurity standard. sigmaaldrich.comvwr.com

Factors Inhibiting or Accelerating Degradation (e.g., ionic strength, excipients)

The rate of degradation of betamethasone 17-valerate is significantly influenced by a variety of factors, including pH, solvent polarity, ionic strength, and the presence of different excipients in pharmaceutical formulations.

pH: The stability of betamethasone 17-valerate is highly pH-dependent. It exhibits maximum stability in the pH range of 4-5. nih.govnih.govijpsonline.com The rate of isomerization to betamethasone 21-valerate is catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). nih.govnih.gov In aqueous solutions, the degradation rate increases in both acidic (below pH 3.5) and alkaline conditions. nih.govmaynoothuniversity.ie For instance, complete isomerization was observed after 48 hours at a pH of 8.2. maynoothuniversity.ie

Solvent Polarity: The polarity of the solvent medium affects the degradation rate. Studies have shown that the rate of thermal degradation increases with a decrease in the solvent's dielectric constant, indicating that the non-polar character of the ester influences its stability. nih.govnih.govijpsonline.com Conversely, photodegradation rates also increase with decreasing solvent dielectric constant. nih.gov

Ionic Strength: An increase in the ionic strength of a phosphate buffer solution has been shown to decrease the rate of both thermal and photodegradation. nih.govnih.govijpsonline.comhec.gov.pk This inhibitory effect is thought to be due to the deactivation of the activated or excited species involved in the degradation reactions. hec.gov.pk

Excipients: Excipients used in topical formulations can have a profound impact on the stability of betamethasone 17-valerate.

Emulsifiers: The concentration of emulsifiers, such as macrogolstearylether-20/21, in cream formulations significantly affects the isomerization rate. nih.govscispace.com Higher concentrations of the emulsifier lead to a more rapid degradation, likely by aiding the dissolution of the suspended drug crystals into the aqueous phase where isomerization occurs. scispace.com

Thickening Agents: The influence of thickening agents like hydroxypropyl methylcellulose (B11928114) has been investigated, with some findings suggesting a potential to increase the solubility of betamethasone 17-valerate in the aqueous phase, thereby increasing the isomerization rate. maynoothuniversity.ie

Photostabilizers: The addition of certain excipients can protect betamethasone 17-valerate from photodegradation. Titanium dioxide has been found to be a particularly effective photostabilizer in cream and gel formulations, providing protection through light scattering. hec.gov.pknih.gov Other compounds like vanillin (B372448) and butylhydroxytoluene (B512018) also offer some photostabilization, likely by acting as radical scavengers. nih.gov

Formulation Type: The type of formulation itself can influence stability. For example, the degradation of betamethasone 17-valerate has been observed to be faster in cream formulations compared to gel formulations, suggesting an inhibitory role of the gel matrix ingredients. nih.gov

The following table summarizes the influence of various factors on the degradation of betamethasone 17-valerate:

| Factor | Effect on Degradation Rate | Mechanism of Action |

| pH | Increases below pH 4 and above pH 5 nih.govnih.govijpsonline.com | Acid and base catalysis of ester isomerization nih.govnih.gov |

| Solvent Polarity | Increases with decreasing polarity nih.govnih.govijpsonline.comnih.gov | Related to the non-polar character of the ester and the nature of excited species nih.govnih.gov |

| Ionic Strength | Decreases with increasing ionic strength nih.govnih.govijpsonline.comhec.gov.pk | Deactivation of activated/excited species hec.gov.pk |

| Emulsifiers | Increases with higher concentration nih.govscispace.com | Increased dissolution of the drug in the aqueous phase scispace.com |

| Photostabilizers | Decreases in the presence of agents like titanium dioxide, vanillin, and butylhydroxytoluene hec.gov.pknih.gov | Light scattering (titanium dioxide) or radical scavenging (vanillin, BHT) nih.gov |

| Formulation Type | Slower in gels compared to creams nih.gov | Inhibitory role of gel formulation ingredients nih.gov |

Biopharmaceutical Aspects: in Vitro and Ex Vivo Permeation and Metabolism Studies of Betamethasone Valerate Esters

In Vitro Permeation across Model Biological Barriers

The ability of a topical corticosteroid to penetrate the skin is a critical determinant of its therapeutic efficacy. In vitro studies utilizing model biological barriers are instrumental in characterizing the permeation kinetics of Betamethasone (B1666872) 21-valerate and understanding how formulation variables can influence its delivery.

Permeation Kinetics through Isolated Stratum Corneum

The stratum corneum (SC) is the outermost layer of the epidermis and serves as the primary barrier to drug absorption. Studies using isolated human stratum corneum are considered a gold standard for in vitro permeation testing. Research has shown that the permeation of betamethasone 17-valerate, a closely related ester, through isolated human SC is influenced by the formulation. For instance, a comparative study of different semisolid formulations revealed varying permeation rates. nih.gov It was observed that during these permeation experiments, betamethasone 17-valerate can be metabolized to betamethasone 21-valerate and subsequently to betamethasone alcohol. nih.gov

The lipophilicity of the corticosteroid ester plays a significant role in its partitioning into and diffusion across the stratum corneum. nih.gov While betamethasone 17-valerate is more lipophilic than betamethasone, the flux through the skin is also dependent on the aqueous solubility of the drug. nih.gov Minimally invasive stratum corneum sampling has been employed to quantify the amount of betamethasone valerate (B167501) delivered into the viable skin, providing insights into its elimination and delivery kinetics from the SC into deeper skin layers. nih.gov

Artificial Skin Constructs for Permeation Research

In addition to isolated human stratum corneum, artificial skin constructs (ASCs) are utilized as alternative models for permeation studies. These constructs, which can include cultured skin equivalents, offer a more readily available and standardized alternative to human tissue. nih.gov Comparative studies have demonstrated that the permeation of betamethasone across ASCs is significantly higher, by factors of 9.7 to 27.7, than through isolated human SC. nih.govbohrium.com This difference is attributed to the higher enzymatic activity and less formidable barrier properties of the ASCs compared to native stratum corneum. nih.govbohrium.com Despite the quantitative differences in permeation, the rank order of permeation for different formulations was found to be similar between SC and ASC, suggesting that ASCs can be a useful tool for formulation screening. nih.govbohrium.com

Influence of Formulation Components on Permeation Mechanisms

The composition of the vehicle in which Betamethasone 21-valerate is formulated has a profound impact on its permeation. Various formulation strategies are employed to enhance the penetration of corticosteroids. These include the use of chemical penetration enhancers, such as surfactants and solvents like propylene (B89431) glycol, which can reversibly disrupt the barrier function of the stratum corneum. researchgate.net For example, surfactants can solubilize the lipids in the stratum corneum, thereby facilitating drug permeation. unicamp.br

Table 1: Comparative Permeation of Betamethasone from Different Formulations

| Formulation | Permeation through Isolated Stratum Corneum (SC) | Permeation through Artificial Skin Construct (ASC) | ASC/SC Permeation Ratio |

| Wool Fat Alcohol Ointment | Lower Permeation | Higher Permeation | 9.7 - 27.7 |

| Basis Cream DAC | Lower Permeation | Higher Permeation | 9.7 - 27.7 |

| Commercial Creams/Ointments | Lower Permeation | Higher Permeation | 9.7 - 27.7 |

| Data derived from a comparative study on Betamethasone-17-Valerate (B13397696) formulations. The permeation across ASC was consistently higher than through SC. nih.govbohrium.com |

Enzymatic Biotransformation and Metabolism in Non-Human Biological Systems

Upon penetrating the skin, Betamethasone 21-valerate is subject to enzymatic biotransformation. Pre-clinical models, including living skin equivalents and animal tissues, are crucial for elucidating the metabolic pathways and identifying the resulting metabolites.

Esterase-Mediated Hydrolysis Pathways

The primary metabolic pathway for betamethasone esters in the skin is hydrolysis, mediated by esterase enzymes present in the viable epidermis and dermis. researchgate.netnih.gov Betamethasone 17-valerate can undergo isomerization to form betamethasone 21-valerate. researchgate.netnih.gov Subsequently, both the 17- and 21-esters are hydrolyzed to the active parent compound, betamethasone alcohol. researchgate.netnih.govnih.gov Studies have shown that temperature and pH can accelerate this hydrolysis process. researchgate.net The degradation of betamethasone valerate follows first-order kinetics. nih.govresearchgate.net

Identification of Metabolites (e.g., Betamethasone Alcohol) in Pre-clinical Models

In preclinical studies, the primary metabolite identified following the application of betamethasone valerate is betamethasone alcohol. nih.govnih.gov The formation of betamethasone alcohol occurs via the hydrolysis of the valerate ester. nih.gov In some instances, another decomposition product, 9alpha-fluoro-prednisolone, has been identified during permeation experiments across artificial skin constructs, which exhibit higher enzymatic activity. nih.gov The use of living skin equivalents has confirmed the presence of sufficient esterase activity to facilitate the conversion of betamethasone 21-valerate to betamethasone. nih.gov Further metabolism of betamethasone can lead to a variety of other metabolites through processes such as oxidation and reduction, as identified in human urine studies. nih.govsemanticscholar.org

Table 2: Major Thermal Degradation Products of Betamethasone Esters

| Parent Compound | Major Degradation Products |

| Betamethasone 17-Valerate | Betamethasone 21-Valerate, Betamethasone Alcohol |

| Betamethasone Dipropionate | Betamethasone 17-Propionate, Betamethasone 21-Propionate, Betamethasone Alcohol |

| This table summarizes the main products formed during the thermal degradation of betamethasone esters in various media. nih.govnih.gov |

Hepatic Metabolism Pathways (In Vitro Liver Microsomes)

The metabolism of Betamethasone 21-valerate within the liver, a critical process determining its systemic bioavailability and duration of action, has been elucidated through in vitro studies utilizing liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, providing a reliable model for hepatic biotransformation. The primary metabolic pathways for Betamethasone 21-valerate involve hydrolysis of the ester linkage followed by oxidation of the steroid nucleus.

Hydrolysis by Carboxylesterases:

The initial and most significant metabolic step for Betamethasone 21-valerate in the liver is the rapid hydrolysis of the valerate ester at the 21-position. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes highly abundant in human liver microsomes. nih.gov Specifically, human liver contains two major carboxylesterases, hCE1 and hCE2, which are responsible for the hydrolysis of a wide range of ester-containing drugs. nih.gov In vitro studies with skin homogenates, which also contain esterases, have demonstrated the conversion of Betamethasone 21-valerate to its active parent compound, Betamethasone. nih.gov This finding strongly supports the role of hepatic esterases in a similar and even more extensive metabolic conversion. The hydrolysis reaction yields Betamethasone and valeric acid as the primary products.

Oxidative Metabolism by Cytochrome P450:

Following the hydrolysis of the ester bond, the resulting Betamethasone molecule undergoes further metabolism, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) enzyme system. In vitro studies with human liver microsomes have shown that corticosteroids are substrates for CYP enzymes, particularly the CYP3A subfamily (CYP3A4 and CYP3A5). nih.govnih.gov While direct studies on Betamethasone 21-valerate are limited, research on analogous corticosteroids, such as beclomethasone (B1667900) dipropionate, reveals that CYP3A4 and CYP3A5 are involved in metabolic pathways such as hydroxylation and dehydrogenation of the steroid structure. nih.gov It is therefore anticipated that Betamethasone, once formed from the 21-valerate ester, is similarly metabolized by these CYP isoforms, leading to the formation of more polar, inactive metabolites that can be readily excreted from the body.

| Metabolic Pathway | Enzymes Involved | Primary Metabolites | Location |

| Ester Hydrolysis | Carboxylesterases (hCE1, hCE2) | Betamethasone, Valeric Acid | Liver Microsomes |

| Oxidation | Cytochrome P450 (CYP3A4, CYP3A5) | Hydroxylated and dehydrogenated Betamethasone derivatives | Liver Microsomes |

Cellular Uptake and Efflux Mechanisms (In Vitro Cell Line Models)

The passage of Betamethasone 21-valerate across cellular membranes, a key determinant of its absorption and distribution, has been investigated using in vitro cell line models, most notably the Caco-2 cell line. Derived from human colorectal adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal epithelium, making it a valuable tool for studying drug transport. nih.gov

The cellular transport of Betamethasone 21-valerate is characterized by a combination of passive diffusion and active transport mechanisms, with efflux pumps playing a significant role in limiting its intracellular accumulation.

Passive Diffusion:

As a lipophilic steroid molecule, Betamethasone 21-valerate is expected to cross cell membranes via passive diffusion, driven by the concentration gradient. The esterification with valeric acid increases its lipophilicity compared to the parent Betamethasone, which generally facilitates its passage through the lipid bilayer of cell membranes.

Active Efflux by P-glycoprotein (P-gp):

Uptake Transporters:

While efflux mechanisms for corticosteroids are more clearly defined, the involvement of specific uptake transporters in the cellular entry of Betamethasone 21-valerate is less understood. Some studies have indicated that glucocorticoids can indirectly influence intestinal transport processes, such as enhancing glucose uptake via the glucocorticoid receptor. nih.gov Another study has shown that various corticosteroids can inhibit the function of certain uptake transporters, like organic cation transporters, though this does not confirm that they are substrates for these transporters. nih.gov Further research is required to fully elucidate the role of specific uptake carriers in the cellular accumulation of Betamethasone 21-valerate.

| Transport Mechanism | Key Proteins/Processes | Effect on Intracellular Concentration | In Vitro Model |

| Passive Diffusion | Lipid Bilayer Permeation | Increase | Caco-2 cell monolayer |

| Active Efflux | P-glycoprotein (P-gp) | Decrease | Caco-2 cell monolayer |

| Active Uptake | To be determined | Potentially Increase | Caco-2 cell monolayer |

Advanced Pharmaceutical Formulation Science: Mechanistic Impact of Excipients and Delivery Systems on Compound Stability and Release Kinetics

Influence of Excipient Interactions on Betamethasone (B1666872) 21-Valerate Stability within Formulations

The chemical stability of Betamethasone 17-Valerate, and by extension its isomer Betamethasone 21-Valerate, is a critical parameter in the development of robust topical formulations. The inherent susceptibility of the Betamethasone 17-Valerate ester to isomerization and hydrolysis necessitates a thorough understanding of its interactions with various excipients. nih.govuwc.ac.za This process involves the migration of the valerate (B167501) acyl group from the C17 to the C21 position of the steroid nucleus, resulting in the formation of Betamethasone 21-Valerate, a compound with significantly lower therapeutic potency. nih.govmaynoothuniversity.ie The kinetics of this degradation are profoundly influenced by the formulation's microenvironment, which is dictated by the choice and concentration of excipients such as emulsifiers, pH modifiers, and stabilizers. maynoothuniversity.ienih.gov

Role of Emulsifiers and Co-emulsifiers

Emulsifiers and co-emulsifiers, essential for the physical stability of cream and lotion formulations, play a significant role in the chemical stability of Betamethasone Valerate. Research has demonstrated a direct correlation between the concentration of the emulsifier and the rate of isomerization from the 17-valerate to the 21-valerate form. nih.govmaynoothuniversity.ie

In a study investigating a model hydrophilic cream, the concentration of the non-ionic emulsifier macrogolstearylether (e.g., Steareth-20, Steareth-21) and the co-emulsifier cetylstearyl alcohol were found to be critical factors. nih.govmaynoothuniversity.ie It was observed that higher concentrations of the emulsifier led to a rapid increase in the formation of Betamethasone 21-Valerate, with significant degradation occurring within weeks. nih.gov Conversely, formulations with lower emulsifier concentrations showed markedly improved stability, with minimal degradation observed even after extended storage periods. nih.govmaynoothuniversity.ie This effect is thought to be related to the increased solubility of Betamethasone Valerate in the aqueous phase of the emulsion in the presence of higher emulsifier concentrations, which facilitates the acid-base catalyzed isomerization reaction. maynoothuniversity.ieresearchgate.net

One study highlighted that reducing the quantity of Steareth-20 while increasing the concentration of the co-emulsifier, cetylstearyl alcohol, appeared to slow the rate of this isomerization. researchgate.net This suggests that the balance between the primary emulsifier and the co-emulsifier is a key parameter to optimize for enhanced drug stability.

Table 1: Impact of Emulsifier and Co-emulsifier Concentration on Betamethasone 17-Valerate Isomerization

| Formulation Parameter | Observation | Reference |

|---|---|---|

| High Emulsifier Concentration (e.g., macrogolstearylether-21) | Accelerated rate of isomerization to Betamethasone 21-Valerate. | maynoothuniversity.ie |

| Low Emulsifier Concentration | Significantly reduced rate of isomerization, leading to enhanced stability. | nih.gov |

| Reduced Primary Emulsifier (Steareth-20) with Increased Co-emulsifier (Cetylstearyl Alcohol) | Slower rate of isomerization observed. | researchgate.net |

Effect of pH Modifiers in Formulation Systems

The pH of the aqueous phase in a formulation is one of the most critical factors governing the stability of Betamethasone Valerate. nih.govresearchgate.net The isomerization of Betamethasone 17-Valerate to Betamethasone 21-Valerate and its subsequent hydrolysis to Betamethasone alcohol are both acid and base-catalyzed reactions. maynoothuniversity.ieresearchgate.net

Kinetic studies have consistently shown that Betamethasone Valerate exhibits maximum stability in a narrow acidic pH range, specifically between pH 4 and 5. nih.govresearchgate.netnih.gov Outside of this optimal range, the degradation rate increases significantly. Under strongly acidic conditions (pH < 3) and particularly under basic conditions (pH > 5), the rate of degradation accelerates. maynoothuniversity.ie The rearrangement to the 21-valerate ester occurs much more readily under basic pH conditions. maynoothuniversity.ie For instance, complete isomerization was observed after 48 hours at a pH of 8.2. maynoothuniversity.ie The degradation follows first-order kinetics, with the primary degradation products being Betamethasone 21-Valerate and Betamethasone alcohol. nih.govresearchgate.netnih.gov The control of pH is therefore a fundamental strategy for protecting the active compound from degradation in cream and gel preparations. researchgate.net

Table 2: pH Influence on Betamethasone Valerate Stability

| pH Range | Stability Profile | Primary Degradation Products | Reference |

|---|---|---|---|

| < 3.5 | Unstable, degradation rate increases with decreasing pH (H+ ion catalysis). | Betamethasone 21-Valerate, Betamethasone alcohol | nih.govmaynoothuniversity.ie |

| 4.0 - 5.0 | Maximum stability. | Minimal degradation. | nih.govresearchgate.netnih.gov |

| > 5.0 | Unstable, degradation rate increases significantly with increasing pH. | Betamethasone 21-Valerate, Betamethasone alcohol | maynoothuniversity.ie |

Antioxidants and Chelating Agents in Stability Enhancement

While hydrolysis and isomerization are the primary degradation pathways for Betamethasone Valerate, oxidative degradation can also occur. nih.gov The inclusion of antioxidants and chelating agents is a common strategy to mitigate oxidative stress within pharmaceutical formulations.

Studies have been conducted to evaluate the influence of antioxidants, such as alpha-tocopherol (B171835), and chelating agents, like disodium (B8443419) edetate, on the stability of Betamethasone Valerate in cream formulations. nih.govmaynoothuniversity.ie These excipients are intended to prevent oxidative reactions that could be initiated by trace metal ions or peroxides present in other excipients. While the primary degradation mechanism is pH-dependent isomerization, the addition of these agents can provide an additional layer of protection, ensuring the long-term stability and integrity of the active pharmaceutical ingredient throughout the product's shelf life. nih.govmaynoothuniversity.ie

Novel Drug Delivery Systems for Controlled Release and Targeted Delivery Research

To overcome the barrier properties of the stratum corneum and to enhance the therapeutic efficacy of Betamethasone Valerate while minimizing systemic absorption, various novel drug delivery systems have been investigated. nih.govbiointerfaceresearch.com These systems aim to control the release of the drug and target it specifically to the epidermal and dermal layers of the skin. nih.govbohrium.comresearchgate.net

Nanoemulsion and Nanosuspension Formulations for Dermal Targeting (Mechanistic Aspects)

Nanoemulsions are colloidal dispersions of oil and water with droplet sizes in the nanometer range (typically 20-200 nm), stabilized by surfactants. mdpi.com They have emerged as effective vehicles for the dermal delivery of lipophilic drugs like Betamethasone Valerate.

The mechanisms by which nanoemulsions enhance dermal targeting are multifaceted:

Increased Surface Area: The small droplet size provides a large surface area, which can facilitate the partitioning of the drug from the vehicle into the stratum corneum. nih.gov

Enhanced Permeation: The components of the nanoemulsion, including surfactants and co-surfactants (e.g., Tween 20, Transcutol P), can act as permeation enhancers, temporarily disrupting the highly organized lipid structure of the stratum corneum. mdpi.com

Hydration Effect: Nanoemulsions can form an occlusive film on the skin surface, increasing skin hydration. plasticsurgerykey.com This swelling of the corneocytes can facilitate drug penetration.

Direct Droplet Fusion: It is hypothesized that the nanosized droplets can fuse with the lipid matrix of the stratum corneum, directly releasing the encapsulated drug into the skin layers. plasticsurgerykey.com

These mechanisms collectively lead to higher drug deposition in the epidermis and dermis, as demonstrated in in-vitro skin permeation studies, making nanoemulsions a promising approach for localizing the anti-inflammatory effect of Betamethasone Valerate.

Polymeric and Lipid-Based Delivery System Interactions

Polymeric and lipid-based nanoparticles offer sophisticated platforms for the controlled and targeted delivery of Betamethasone Valerate. These systems encapsulate the drug within a matrix, protecting it from degradation and modulating its release profile.

Lipid-Based Systems: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are composed of biocompatible lipids that are solid at room temperature. bohrium.comresearchgate.netnih.gov Betamethasone Valerate is incorporated into the solid lipid matrix. The interaction is primarily physical entrapment. These systems have been shown to enhance skin penetration and form a drug reservoir in the upper skin layers. nih.govnih.gov For example, monostearin (B1671896) SLNs demonstrated remarkable controlled release properties and created a significant drug reservoir in the epidermis, thereby targeting the drug to the desired site while minimizing systemic absorption. nih.govbohrium.comresearchgate.net The lipid components can also interact with and merge into the stratum corneum lipids, facilitating drug delivery. nih.gov

Polymeric Systems: Biodegradable polymers such as chitosan (B1678972) have been used to fabricate nanoparticles for dermal delivery. nih.govnih.gov Betamethasone Valerate is encapsulated within the chitosan nanoparticles, which can be further surface-modified, for instance with hyaluronic acid, to improve targeting efficiency. nih.gov Chitosan, being positively charged, can interact with the negatively charged skin surface, prolonging contact time. The release from these polymeric systems often follows a Fickian-diffusion mechanism. nih.govresearchgate.net Studies have shown that chitosan nanoparticles can significantly increase the amount of Betamethasone Valerate retained in the epidermis and dermis compared to a simple solution. nih.govresearchgate.net Blends of polymers like PLA/PLGA and PEG-block-PLA/PLGA have also been engineered to create nanoparticles with varying sustained-release profiles for betamethasone phosphate (B84403). nih.gov The drug release is controlled by diffusion through the polymer matrix and degradation of the polymer itself. nih.gov

Release Kinetics from Semisolid Matrices (In Vitro Models)

The in vitro release kinetics of betamethasone esters from semisolid matrices are critical for predicting their performance and ensuring product quality. nih.gov These studies typically employ diffusion cell systems, such as Franz diffusion cells, with synthetic membranes to simulate drug release. nih.gov A common synthetic membrane used is cellulose (B213188) acetate (B1210297), and the receptor medium often consists of an ethanol-water mixture (e.g., 60% ethanol) to ensure sink conditions. nih.gov

The release of the active compound from a semisolid base is a complex process influenced by the drug's solubility and partitioning between the vehicle and the membrane. For formulations where the drug is suspended in the vehicle, the release kinetics can often be described by the Higuchi model, which characterizes drug release from a matrix system as being proportional to the square root of time.

Research on film-forming formulations, which leave a residual film on the skin after the evaporation of volatile solvents, shows that the drug release kinetics are dominated by the properties of this residual film. pharmaexcipients.com In these systems, the rate and extent of drug release are dependent on the concentration of the dissolved drug in the film. pharmaexcipients.com When the drug concentration exceeds its solubility limit, crystallization occurs, and the film becomes a saturated system. pharmaexcipients.com From these saturated films, the drug is released at a constant flux. pharmaexcipients.com Conversely, the flux from subsaturated films is lower and corresponds to the degree of saturation. pharmaexcipients.com

Table 1: In Vitro Release Flux of Betamethasone 17-Valerate from Residual Films This table illustrates the drug release flux from film-forming formulations after the evaporation of the solvent, as measured using an in vitro diffusion cell model.

| Film Saturation State | Drug Loading | Release Flux (μg cm⁻²h⁻¹) |

| Saturated | > Saturation Limit | ~ 1.0 |

| Sub-saturated | < Saturation Limit | Reduced, consistent with degree of saturation |

Data sourced from studies on film-forming formulations. pharmaexcipients.com

Physicochemical Stability of Betamethasone 21-Valerate in Different Formulation Bases

Betamethasone 21-valerate is most notably understood as the primary isomerization product of betamethasone 17-valerate, a common reaction in aqueous environments, particularly in cream formulations. nih.govresearchgate.net The physicochemical stability of betamethasone 21-valerate is therefore intrinsically linked to its formation from the 17-valerate isomer and its subsequent degradation. The major degradation pathway for betamethasone esters in topical preparations involves isomerization followed by hydrolysis to betamethasone alcohol. nih.govnih.gov

The choice of the semisolid base has a profound impact on the stability of betamethasone valerate esters. Studies comparing cream and ointment bases show significant differences in degradation rates. Betamethasone valerate is considerably more stable in some cream dilutions than in ointment dilutions. uwc.ac.za For instance, dilutions in emulsifying ointment can lead to rapid degradation, with over 60% of betamethasone 17-valerate degrading within just six hours. nih.gov This degradation corresponds with a simultaneous increase in the concentration of betamethasone 21-valerate, which typically peaks within two days before it slowly degrades further to betamethasone free alcohol, with a reported half-life of approximately eight days. nih.gov

The stability is also affected by the specific type of base used for dilution. In general, corticosteroids have been found to degrade more slowly when diluted with cetomacrogol cream compared to emulsifying cream. uwc.ac.za Similarly, dilutions in cetomacrogol ointment tend to be more stable than those in emulsifying ointment. uwc.ac.za This highlights the critical role of excipients within the base in either promoting or inhibiting the degradation pathways. nih.govuwc.ac.za

Table 2: Comparative Stability and Degradation Products of Betamethasone 17-Valerate in Semisolid Bases This table summarizes the formation and subsequent degradation of Betamethasone 21-Valerate in different formulation types.

| Formulation Base | Observation | Key Findings |

| Emulsifying Ointment | Rapid degradation of Betamethasone 17-Valerate | >60% degradation within 6 hours. nih.gov |

| Emulsifying Ointment | Formation of Betamethasone 21-Valerate | Concentration peaks within 2 days. nih.gov |

| Emulsifying Ointment | Degradation of Betamethasone 21-Valerate | Slow degradation to betamethasone alcohol (t½ ≈ 8 days). nih.gov |

| Cetomacrogol Cream vs. Emulsifying Cream | Comparative Stability | Generally more stable in cetomacrogol cream. uwc.ac.za |

| Cetomacrogol Ointment vs. Emulsifying Ointment | Comparative Stability | Generally more stable in cetomacrogol ointment. uwc.ac.za |

Structure Activity Relationship Sar Studies of Betamethasone Valerate Isomers and Derivatives

Comparative Receptor Binding Affinities of Betamethasone (B1666872) 17-Valerate vs. Betamethasone 21-Valerate (In Vitro)

The positioning of the valerate (B167501) ester group on the betamethasone molecule is a critical determinant of its affinity for the glucocorticoid receptor. In vitro competitive binding assays, typically using cultured human keratinocytes, have been employed to determine the relative binding affinity (RBA) of various steroid esters by measuring their ability to displace radiolabeled dexamethasone (B1670325) from the cytosolic GR. nih.gov

Studies have shown that esterification at the C-17 and C-21 positions significantly impacts receptor affinity. Generally, the elongation of the ester chain from acetate (B1210297) to valerate at either position leads to an increase in both binding affinity and lipophilicity. nih.gov However, the location of this esterification is not equivalent in its effect. Research indicates that 17α-monoesters, such as Betamethasone 17-Valerate, possess a significantly higher binding affinity for the glucocorticoid receptor compared to their 21-ester counterparts like Betamethasone 21-Valerate. nih.gov In fact, studies have noted that all 21-esters exhibit a lower binding affinity than the parent alcohol, betamethasone. nih.gov

The higher affinity of the 17-valerate isomer is a key factor in its widespread therapeutic use. For instance, Betamethasone 17-Valerate demonstrates potent inhibition of radiolabeled dexamethasone binding to GR in both human epidermis and mouse skin, with reported IC₅₀ values of 5 nM and 6 nM, respectively. While direct comparative RBA data for Betamethasone 21-Valerate is not as commonly cited, the established principles of glucocorticoid SAR consistently place the 17-esterified compounds as having superior receptor affinity. The binding affinity of a 17α, 21-diester has been found to be lower than that of the 17α-ester but higher than that of the 21-ester, further reinforcing this relationship. nih.gov

| Compound | Ester Position | Relative Binding Affinity (Qualitative) | Key Findings |

|---|---|---|---|

| Betamethasone 17-Valerate | C-17 | High | Significantly higher affinity than the 21-valerate isomer and the parent alcohol. nih.gov |

| Betamethasone 21-Valerate | C-21 | Low to Moderate | Lower affinity than the parent alcohol (Betamethasone) and the 17-valerate isomer. nih.gov |

| Betamethasone (Parent Alcohol) | N/A (Hydroxyl groups at C-17 & C-21) | Moderate | Serves as a reference; affinity is increased by 17-esterification but decreased by 21-esterification. nih.gov |

| Betamethasone 17,21-Divalerate | C-17 and C-21 | Moderate to High | Affinity is lower than the 17-monoester but higher than the 21-monoester. nih.gov |

Investigation of Steroid Ring Modifications and Ester Linkage Effects on Receptor Interaction

Ester Linkage Effects: The nature and position of the ester group are paramount. As established, esterification at the C-17α position with a lipophilic group like valerate enhances binding affinity. This is attributed to favorable interactions within a hydrophobic pocket of the GR's ligand-binding domain. ersnet.org Conversely, esterification at the C-21 position tends to decrease affinity compared to the parent alcohol. nih.gov The length of the ester chain is also a factor; increasing the chain from acetate to valerate enhances both lipophilicity and receptor binding for both C-17 and C-21 esters. nih.gov This suggests a positive correlation between lipophilicity and binding affinity within this specific series of esters. nih.gov

Steroid Ring Modifications: Alterations to the steroidal ABCD-ring system can also modulate receptor binding and activity. For example, the 9α-fluoro and 16β-methyl groups characteristic of betamethasone are known to significantly enhance glucocorticoid activity compared to hydrocortisone. Further modifications have been explored to refine activity. Limited SAR studies on 12β-substituted analogues of betamethasone dipropionate have shown that topical anti-inflammatory activity is largely dependent on the polarity and size of the substituent at the C-12 position, while the nature of the 9α-halogen has less influence.

| Modification Type | Specific Change | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| Ester Linkage Position | Esterification at C-17 | Increases affinity | nih.gov |

| Esterification at C-21 | Decreases affinity (relative to parent alcohol) | nih.gov | |

| Diesterification at C-17,21 | Intermediate affinity (between C-17 and C-21 monoesters) | nih.gov | |

| Ester Chain Length | Substitution with Acetate (C2) | Lower affinity compared to Valerate | nih.gov |

| Substitution with Valerate (C5) | Higher affinity compared to Acetate | nih.gov | |

| Steroid Ring | Substitution at C-12 | Activity is dependent on the polarity and size of the substituent |

Design and Synthesis of Novel Betamethasone Analogs with Modified Ester Linkages

The insights gained from SAR studies guide the rational design and synthesis of new betamethasone analogs. The goal is often to create compounds with improved therapeutic indices, for instance, by enhancing local anti-inflammatory activity while minimizing systemic absorption and associated side effects.

One approach involves modifying the steroid nucleus in conjunction with the ester groups. For example, a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate have been synthesized and evaluated. In these studies, it was found that while 12β-hydroxy analogues were systemically absorbed, the corresponding 12β-esters were not. This demonstrates how the addition of an ester at a different position on the steroid ring can dramatically alter the pharmacokinetic properties of the molecule without eliminating its topical anti-inflammatory potency. These novel 12β-propionate esters displayed no evidence of systemic effects, such as thymic involution or adrenal suppression, even at high doses.

The synthesis of such analogs involves multi-step chemical reactions, starting from commercially available steroid precursors. The introduction of new functional groups, such as the 12β-acyloxy group, requires specific reagents and reaction conditions to ensure the correct stereochemistry and to protect other reactive sites on the molecule. The characterization of these novel compounds is then confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Computational Modeling for SAR Prediction and Optimization

In modern drug design, computational modeling has become an indispensable tool for predicting the SAR of new compounds before their synthesis, thereby saving significant time and resources. For corticosteroids, methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to build predictive models of receptor binding and activity.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known glucocorticoid receptor binding affinities, these models can identify key physicochemical properties (descriptors) that correlate with high affinity. For the GR, a validated QSAR model was developed based on a set of 110 compounds, which successfully predicted binding affinities with a high correlation (cross-validated r²=0.702). nih.gov Such models can then be used to screen virtual libraries of novel betamethasone analogs and prioritize candidates with the highest predicted affinity for synthesis and in vitro testing.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., Betamethasone 21-Valerate) when bound to a receptor (the GR) to form a stable complex. Using the known crystal structure of the GR's ligand-binding domain, researchers can simulate the docking of various betamethasone analogs. These simulations provide insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex. For instance, docking studies on related glucocorticoids have been used to characterize the interactions within the receptor's binding site, explaining how lipophilic esters at the C-17α position contribute to high affinity. By visualizing these interactions, chemists can rationally design modifications to the ester linkages or the steroid backbone to enhance binding and, consequently, potency.

| Modeling Technique | Principle | Application to Betamethasone Analogs | Predicted Outcome |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure descriptors with biological activity to create a predictive statistical model. | Predicting the receptor binding affinity of novel, unsynthesized betamethasone analogs based on their structural features. | Numerical prediction of binding affinity (e.g., pIC₅₀). |

| Molecular Docking | Simulates the binding of a ligand into the active site of a receptor to predict binding conformation and energy. | Visualizing how betamethasone valerate isomers and other analogs fit into the GR ligand-binding pocket. | Binding mode, key amino acid interactions, and a scoring function indicative of binding strength. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defining the ideal spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) for a potent GR agonist. | A 3D template for designing or screening for new active molecules. |

Computational Chemistry and in Silico Modeling in Betamethasone 21 Valerate Research

Molecular Docking and Dynamics Simulations for Receptor Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interaction between a ligand, such as Betamethasone (B1666872) 21-Valerate, and its biological target, primarily the glucocorticoid receptor (GR).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. Studies on related glucocorticoids, such as Betamethasone Dipropionate, have been used to model interactions with the ligand-binding domain (LBD) of the GR. scienceopen.comnih.gov These analyses reveal key noncovalent interactions, such as hydrogen bonds and alkyl-alkyl interactions, that stabilize the complex. nih.gov For instance, in docking studies of Betamethasone Dipropionate, the carbonyl group at C-3 was shown to form a hydrogen bond with the amino acid residue Gln570, while the hydroxyl group at C-11 interacts with Asn564. nih.gov Although specific docking studies for Betamethasone 21-Valerate are not widely published, the same principles and interactions with key residues within the GR's LBD would be expected and could be modeled to predict its binding affinity and orientation.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the interactions in a biological environment. Simulations have been performed on the glucocorticoid receptor's DNA-binding domain (GR DBD) both with and without DNA, revealing the conformational flexibility and stability of the receptor. nih.govuu.nl These studies show how the receptor's structure, including the zinc finger motifs and dimerization interface, adapts upon binding to DNA. nih.govresearchgate.net By simulating the Betamethasone 21-Valerate-GR complex, researchers could analyze the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the receptor, and calculate binding free energies, providing a deeper understanding of its mechanism of action at a molecular level.

| Amino Acid Residue | Potential Interaction Type | Interacting Group on Ligand |

|---|---|---|

| Asn564 | Hydrogen Bond | C-11 Hydroxyl |

| Gln570 | Hydrogen Bond | C-3 Carbonyl |

| Met560, Leu563, Met604 | Alkyl-Alkyl / Hydrophobic | Steroid Core Methyl Groups |

| Gln642, Leu732, Tyr735 | Alkyl-Alkyl / Hydrophobic | Steroid Core Methyl Groups |

Prediction of Stability and Degradation Pathways using Quantum Chemistry Methods

Quantum chemistry methods offer a framework for understanding the electronic structure of molecules, which is fundamental to predicting their stability and reactivity. These methods can be used to model reaction mechanisms, calculate activation energies, and identify potential degradation products of Betamethasone 21-Valerate.